molecular formula C24H21BrN2O6S B11113565 3-{[(4-Bromophenyl)carbonyl]amino}phenyl 3-(morpholin-4-ylsulfonyl)benzoate

3-{[(4-Bromophenyl)carbonyl]amino}phenyl 3-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B11113565
M. Wt: 545.4 g/mol
InChI Key: FULJBRGMAKALDV-UHFFFAOYSA-N
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Description

3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(MORPHOLINOSULFONYL)BENZOATE is a complex organic compound that features both bromobenzoyl and morpholinosulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(MORPHOLINOSULFONYL)BENZOATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride.

    Amination: The 4-bromobenzoyl chloride is then reacted with aniline to form 3-[(4-bromobenzoyl)amino]phenyl.

    Sulfonylation: The final step involves reacting the intermediate with morpholinosulfonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(MORPHOLINOSULFONYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to new derivatives.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(MORPHOLINOSULFONYL)BENZOATE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives might be explored for their biological activity, including potential use as enzyme inhibitors.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(MORPHOLINOSULFONYL)BENZOATE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The bromobenzoyl and morpholinosulfonyl groups could play a role in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(MORPHOLINOSULFONYL)BENZOATE is unique due to the combination of bromobenzoyl and morpholinosulfonyl groups, which might confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C24H21BrN2O6S

Molecular Weight

545.4 g/mol

IUPAC Name

[3-[(4-bromobenzoyl)amino]phenyl] 3-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C24H21BrN2O6S/c25-19-9-7-17(8-10-19)23(28)26-20-4-2-5-21(16-20)33-24(29)18-3-1-6-22(15-18)34(30,31)27-11-13-32-14-12-27/h1-10,15-16H,11-14H2,(H,26,28)

InChI Key

FULJBRGMAKALDV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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